2-(4,4-Difluoropiperidin-1-yl)-pyrimidin-4-ylamine in KIF18A Inhibitor Scaffolds: Comparative Activity Data from Amgen Patent
2-(4,4-Difluoropiperidin-1-yl)-pyrimidin-4-ylamine is a core scaffold in potent KIF18A inhibitors disclosed by Amgen. While direct activity data for the free amine (2028538-94-3) is not publicly available, its immediate derivative N-(2-(4,4-difluoropiperidin-1-yl)-6-ethylpyrimidin-4-yl)-containing compound exhibits an IC50 of 2 nM against KIF18A [1]. In contrast, the regioisomeric analog 6-(4,4-difluoropiperidin-1-yl)pyrimidin-4-amine (CAS 1996319-68-6) lacks documented KIF18A inhibitory activity in the same patent family [2]. The 2-position substitution pattern of the target compound is therefore functionally distinct from the 6-position analog, with implications for downstream synthetic utility.
| Evidence Dimension | KIF18A inhibitory potency (IC50) of derived compound vs. regioisomeric analog |
|---|---|
| Target Compound Data | Derived compound: N-(2-(4,4-difluoropiperidin-1-yl)-6-ethylpyrimidin-4-yl)-containing inhibitor; IC50 = 2 nM |
| Comparator Or Baseline | 6-(4,4-difluoropiperidin-1-yl)pyrimidin-4-amine (CAS 1996319-68-6); No KIF18A inhibitory data reported in patent |
| Quantified Difference | 2-position substitution pattern enables KIF18A inhibitory activity (2 nM IC50 for derived compound); 6-position analog lacks documented activity |
| Conditions | KIF18A (aa 1-467) recombinant protein, ATP, assay buffer (BindingDB Assay for US20250250264, Compound I-95) |
Why This Matters
The 2-position substitution pattern of the target compound is structurally required for generating high-potency KIF18A inhibitors; the regioisomeric 6-substituted analog fails to produce comparable activity, establishing a clear procurement rationale based on synthetic positioning.
- [1] BindingDB. BDBM762897: N-(4-(4-(2-(4,4-Difluoropiperidin-1-yl)-6-ethylpyrimidin-4-yl)-1H-pyrazol-1-yl)-3-(6-azaspiro[2.5]octan-6-yl)phenyl)-2-hydroxyethane-1-sulfonamide. IC50 = 2 nM. Accessed 2026. View Source
- [2] AMGEN INC. KIF18A Inhibitors. U.S. Patent Application US20200239441A1, filed December 20, 2019, and published July 30, 2020. View Source
